2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine
Overview
Description
2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine is a useful research compound. Its molecular formula is C12H14Cl3NO3S and its molecular weight is 358.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.975998 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Odorless Oxidation Agents
Methyl 6-morpholinohexyl sulfide and its sulfoxide derivative have been developed as odorless substitutes for traditional sulfides and sulfoxides in Corey–Kim and Swern oxidations. These substitutes, related to morpholine structures, provide a practical improvement by eliminating the unpleasant odors associated with these reactions, making them more suitable for laboratory and industrial applications. Their effectiveness was demonstrated through various solvent studies and their potential in dealkylation reactions (Nishide et al., 2004).
Morpholine Derivatives in Catalysis
Morpholine-containing compounds have been synthesized and characterized for their potential in catalytic applications. For instance, oxorhenium(V) complexes with phenolate-oxazoline ligands have shown significant activity in oxygen atom transfer reactions, which are crucial for various chemical synthesis processes. The study highlights the influence of isomeric forms of these complexes on their reactivity, indicating the importance of structural considerations in the design of efficient catalysts (Schachner et al., 2014).
Sulfonated Polymers
Research has also explored the synthesis of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for potential use in proton exchange membranes. These materials, incorporating morpholine derivatives, exhibit desirable properties such as low water uptake and high dimensional stability, making them suitable for applications in fuel cells and other energy-related technologies (Zhang et al., 2010).
Antibiotic Activity Modulation
Morpholine derivatives have been investigated for their role in modulating antibiotic activity against multidrug-resistant strains of various bacteria. These studies shed light on the potential of such compounds to enhance the efficacy of existing antibiotics, providing a new avenue for tackling antibiotic resistance (Oliveira et al., 2015).
Photoinitiators in Polymer Chemistry
Novel morpholine derivatives have been developed as water-soluble photoinitiators for acrylic photopolymerization resist systems. These compounds offer environmental benefits by avoiding the use of organic solvents and demonstrate high sensitivity and efficiency in polymerization processes, which are essential for the development of advanced materials (Kojima et al., 1998).
Properties
IUPAC Name |
2,6-dimethyl-4-(2,4,5-trichlorophenyl)sulfonylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO3S/c1-7-5-16(6-8(2)19-7)20(17,18)12-4-10(14)9(13)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNOPPNLBJETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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